L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine
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Overview
Description
L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine is a peptide compound composed of six amino acids: isoleucine, valine, glutamine, glutamine, leucine, and valine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine or cysteine if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl: Another peptide with a similar sequence but different arrangement of amino acids.
L-Glutaminyl-L-glutaminyl-L-leucyl-L-valyl-L-isoleucyl-L-valine: A peptide with the same amino acids but in a different order.
Uniqueness
L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine is unique due to its specific sequence and the resulting three-dimensional structure, which determines its biological activity and interactions. The arrangement of amino acids influences its stability, solubility, and binding affinity to molecular targets.
Properties
CAS No. |
663219-60-1 |
---|---|
Molecular Formula |
C32H58N8O9 |
Molecular Weight |
698.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C32H58N8O9/c1-9-18(8)24(35)30(46)39-25(16(4)5)31(47)37-20(11-13-23(34)42)27(43)36-19(10-12-22(33)41)28(44)38-21(14-15(2)3)29(45)40-26(17(6)7)32(48)49/h15-21,24-26H,9-14,35H2,1-8H3,(H2,33,41)(H2,34,42)(H,36,43)(H,37,47)(H,38,44)(H,39,46)(H,40,45)(H,48,49)/t18-,19-,20-,21-,24-,25-,26-/m0/s1 |
InChI Key |
PKPYASPLLIUMMS-FZPUJETFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
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